molecular formula C20H19N5O4S3 B2601737 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide CAS No. 1334375-09-5

2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B2601737
CAS No.: 1334375-09-5
M. Wt: 489.58
InChI Key: RXGOZELNMUIMEW-UHFFFAOYSA-N
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Description

2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzothiazole moiety, an oxadiazole ring, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and diverse chemical reactivity.

Scientific Research Applications

2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For instance, compounds containing a benzo[d]thiazol-2-yl group have been found to inhibit tyrosinase, an enzyme involved in melanin synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the coupling of the sulfonamide group to the acetamide backbone under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzothiazole or oxadiazole rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[(4-sulfamoylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S3/c21-32(27,28)14-7-5-13(6-8-14)11-22-17(26)12-30-20-25-24-18(29-20)9-10-19-23-15-3-1-2-4-16(15)31-19/h1-8H,9-12H2,(H,22,26)(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGOZELNMUIMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC3=NN=C(O3)SCC(=O)NCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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